molecular formula C7H12ClN3O B6215487 3-(1-methyl-1H-pyrazol-5-yl)oxetan-3-amine hydrochloride CAS No. 2742659-23-8

3-(1-methyl-1H-pyrazol-5-yl)oxetan-3-amine hydrochloride

Cat. No.: B6215487
CAS No.: 2742659-23-8
M. Wt: 189.64 g/mol
InChI Key: NBOXBVGLZYQNIZ-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-pyrazol-5-yl)oxetan-3-amine hydrochloride is a chemical compound that features a pyrazole ring and an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-5-yl)oxetan-3-amine hydrochloride typically involves the formation of the pyrazole ring followed by the introduction of the oxetane moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-pyrazol-5-yl)oxetan-3-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and oxetanes, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(1-methyl-1H-pyrazol-5-yl)oxetan-3-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-5-yl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The oxetane ring can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-methyl-1H-pyrazol-5-yl)oxetan-3-amine hydrochloride is unique due to the presence of both a pyrazole and an oxetane ring, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1-methyl-1H-pyrazol-5-yl)oxetan-3-amine hydrochloride involves the reaction of 3-chlorooxetane with 1-methyl-1H-pyrazole-5-amine, followed by reduction and hydrochloride salt formation.", "Starting Materials": [ "3-chlorooxetane", "1-methyl-1H-pyrazole-5-amine", "Sodium borohydride", "Hydrochloric acid", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: 3-chlorooxetane is reacted with 1-methyl-1H-pyrazole-5-amine in the presence of diethyl ether and methanol to form 3-(1-methyl-1H-pyrazol-5-yl)oxetane-3-amine.", "Step 2: The resulting product from step 1 is then reduced using sodium borohydride in methanol to form 3-(1-methyl-1H-pyrazol-5-yl)oxetane-3-amine hydrochloride.", "Step 3: The final step involves the addition of hydrochloric acid to the product from step 2 to form the desired compound, 3-(1-methyl-1H-pyrazol-5-yl)oxetan-3-amine hydrochloride." ] }

CAS No.

2742659-23-8

Molecular Formula

C7H12ClN3O

Molecular Weight

189.64 g/mol

IUPAC Name

3-(2-methylpyrazol-3-yl)oxetan-3-amine;hydrochloride

InChI

InChI=1S/C7H11N3O.ClH/c1-10-6(2-3-9-10)7(8)4-11-5-7;/h2-3H,4-5,8H2,1H3;1H

InChI Key

NBOXBVGLZYQNIZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2(COC2)N.Cl

Purity

95

Origin of Product

United States

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